molecular formula C5H9NS B12048736 Ethylamine, 2-(2-propynylthio)- CAS No. 75606-28-9

Ethylamine, 2-(2-propynylthio)-

Cat. No.: B12048736
CAS No.: 75606-28-9
M. Wt: 115.20 g/mol
InChI Key: JXNNUSBDVAUZFU-UHFFFAOYSA-N
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Description

Ethylamine, 2-(2-propynylthio)- is an organic compound that features an ethylamine group bonded to a propynylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethylamine, 2-(2-propynylthio)- typically involves a multi-step synthetic process. One common method includes the Friedel-Crafts alkylation reaction where thiophene is used as a raw material and halogenated propionate under the action of a composite oxide solid acid catalyst . This is followed by amidation and Hofmann rearrangement to yield the final product .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is often emphasized to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethylamine, 2-(2-propynylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizers such as potassium permanganate.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ethylamine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizers.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophiles such as halides or other amines.

Major Products Formed:

Scientific Research Applications

Ethylamine, 2-(2-propynylthio)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Ethylamine, 2-(2-propynylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    Methylamine: A simpler amine with a single methyl group.

    Ethylenediamine: Contains two amine groups connected by an ethylene bridge.

    Propylamine: An amine with a propyl group.

Properties

CAS No.

75606-28-9

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

2-prop-2-ynylsulfanylethanamine

InChI

InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2

InChI Key

JXNNUSBDVAUZFU-UHFFFAOYSA-N

Canonical SMILES

C#CCSCCN

Origin of Product

United States

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